3,5-Diacetylaniline

Overview

Description

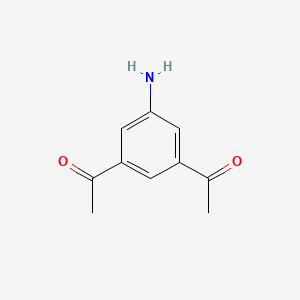

3,5-Diacetylaniline (systematic name: 3,5-diacetylbenzenamine) is an aromatic amine derivative characterized by two acetyl (-COCH₃) groups substituted at the 3 and 5 positions of the aniline ring. Its molecular formula is C₁₀H₁₁NO₂, with a molar mass of 177.20 g/mol. The acetyl groups impart significant electron-withdrawing effects, altering the compound’s electronic distribution compared to unsubstituted aniline.

While direct data on this compound are sparse in the provided evidence, its applications are inferred from analogous compounds. For example, acetylated aniline derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science, particularly in synthesizing dyes, ligands for metal complexes, or bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylaniline can be synthesized through the acetylation of 3,5-diaminobenzene. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to its amine form using reducing agents like tin(II) chloride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: 3,5-Diaminobenzene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

3,5-Diacetylaniline serves as a crucial intermediate in the synthesis of various organic compounds:

- Dyes and Pigments : It is extensively used in the production of high-performance dyes, which are essential in textile manufacturing and coatings. The compound's ability to undergo electrophilic substitution reactions allows for the creation of various dye derivatives.

- Agrochemicals : This compound is also utilized in the formulation of agrochemicals, particularly herbicides, due to its chemical reactivity and ability to form stable derivatives that enhance agricultural productivity.

- Polymers and Resins : In industrial settings, this compound is employed in synthesizing polymers and resins, contributing to materials with specific properties tailored for various applications.

Biological Applications

The biological significance of this compound has been explored in several studies:

- Pharmaceutical Development : Research indicates its potential as a precursor for synthesizing active pharmaceutical ingredients (APIs), especially in developing anti-inflammatory and anticancer agents. The compound's structure allows it to interact with biological targets effectively.

- Genotoxicity Studies : Investigations have shown that derivatives like 3,5-dimethylaminophenol exhibit cytotoxic effects in cancer cells, suggesting that this compound may play a role in cancer research by serving as a model compound for studying mutagenic properties and cellular responses to chemical exposure .

Mechanism of Action

The mechanism of action of 3,5-Diacetylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 3,5-Diacetylaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Features

Key Observations :

- Electron Effects : The acetyl groups in this compound strongly deactivate the aromatic ring, directing further substitution to the para position (relative to the amine group). In contrast, methyl groups in 3,5-Dimethylaniline activate the ring for electrophilic reactions .

Physicochemical Properties

Key Observations :

- Solubility: The acetyl groups in this compound likely enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or methoxy-substituted analogs.

- Stability : Halogenated derivatives (e.g., ) may decompose under UV light or humidity, whereas acetylated compounds are more thermally stable.

Biological Activity

3,5-Diacetylaniline (3,5-DAC) is a compound of interest due to its potential biological activity, particularly in the context of genotoxicity and carcinogenicity. This article reviews the available literature on the biological effects of 3,5-DAC, focusing on its mechanisms of action, mutagenic properties, and implications for human health.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C10H11N. Its structure includes two acetyl groups attached to the aniline moiety, which significantly influences its reactivity and biological interactions.

Genotoxicity Studies

Research indicates that this compound exhibits genotoxic potential. A study involving DNA adduct formation revealed that N-hydroxylated metabolites of 3,5-DAC can react with DNA, leading to the formation of various adducts. Specifically, four major DNA adducts were identified: one with 2'-deoxyguanosine (dG), two with 2'-deoxyadenosine (dA), and one with 2'-deoxycytidine (dC) . These findings suggest a mechanism whereby 3,5-DAC may exert its carcinogenic effects through direct interaction with genetic material.

Mutagenicity Testing

In vitro assays have demonstrated that 3,5-DAC has mutagenic properties. For instance, studies using bacterial reverse mutation assays indicated that 3,5-DAC could induce mutations in specific strains of bacteria . Furthermore, chromosome aberration studies in mammalian cells showed that exposure to 3,5-DAC resulted in significant chromosomal damage .

The biological activity of 3,5-DAC is primarily attributed to its ability to form reactive metabolites. The metabolic activation of 3,5-DAC leads to the generation of electrophilic species that can covalently bind to DNA and proteins. This process is facilitated by cytochrome P450 enzymes which convert 3,5-DAC into N-hydroxylated derivatives .

Reactive Oxygen Species (ROS) Generation

Another proposed mechanism involves the generation of reactive oxygen species (ROS). Studies have shown that treatment with N-hydroxylated metabolites of 3,5-DAC leads to increased ROS levels in cultured cells. The elevation of ROS can result in oxidative stress and subsequent DNA damage .

Case Studies and Research Findings

Several studies have explored the implications of 3,5-DAC exposure in various biological systems:

- In Vivo Studies : Research involving animal models has highlighted the potential carcinogenic effects of 3,5-DAC. For instance, chronic exposure resulted in tumor formation in specific organs .

- Cell Line Studies : In vitro studies using human cell lines demonstrated dose-dependent increases in mutagenicity and cytotoxicity upon exposure to 3,5-DAC .

Summary Table of Biological Activities

| Activity | Observation |

|---|---|

| DNA Adduct Formation | Four major adducts identified |

| Mutagenicity | Positive results in bacterial mutation assays |

| Chromosomal Aberrations | Significant damage observed in mammalian cells |

| ROS Generation | Increased levels detected post-exposure |

| In Vivo Carcinogenicity | Tumor formation noted in animal studies |

Chemical Reactions Analysis

Nitrenium Ion Formation and DNA Adducts

3,5-DMA undergoes cytochrome P450-mediated N-hydroxylation to form N-hydroxy-3,5-dimethylaniline (N-OH-3,5-DMA), a precursor to reactive nitrenium ions. These ions can form covalent DNA adducts, though such adducts are rarely detected in vivo. Instead, studies suggest redox cycling dominates its mutagenicity .

Redox Cycling and ROS Generation

N-OH-3,5-DMA derivatives (e.g., 3,5-dimethylaminophenol, 3,5-DMAP) undergo redox cycling between aminophenol and quinone imine states, generating reactive oxygen species (ROS) :

This mechanism induces oxidative DNA damage, including:

Diazotization and Azo Coupling

3,5-DMA participates in diazotization reactions for dye synthesis. Key steps include :

-

Diazotization : Reaction with nitrous acid (HNO₂) at 0–5°C to form diazonium salts.

-

Coupling : Reaction with aromatic amines (e.g., 2,4-dimethylaniline) at pH 4–6 to form azo dyes.

-

Reductive Cleavage : Sodium hypophosphite or H₂ reduces azo bonds, regenerating aryl primary amines .

Polymerization

3,5-DMA polymerizes in the presence of cerium(IV) sulfate , forming conductive polymers used in dye manufacturing .

Mutagenicity Mechanisms

Studies in CHO cells reveal:

-

ROS Production : Sustained for 24h post-treatment with N-OH-3,5-DMA or 3,5-DMAP .

-

DNA Damage : Linear correlation (R² > 0.95) between ROS levels and comet assay scores .

Comparative Analysis

3,5-DMA exhibits distinct reactivity compared to its isomer 2,6-DMA:

| Property | 3,5-DMA | 2,6-DMA |

|---|---|---|

| Mutagenic Potency | Higher (via ROS) | Lower (via DNA adducts) |

| ROS Generation | 150% of control | 120% of control |

| Synthetic Utility | Dyes, polymers | Limited applications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 3,5-Diacetylaniline, and how can researchers optimize yield while minimizing side reactions?

- Methodological Answer : Synthesis typically involves acetylation of aniline derivatives under anhydrous conditions. To optimize yield, use a stoichiometric excess of acetylating agents (e.g., acetic anhydride) and maintain precise temperature control (50–60°C). Purification via recrystallization in ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from di- or triacetylated byproducts . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and acetyl group integration. Fourier-transform infrared spectroscopy (FTIR) identifies characteristic C=O stretching vibrations (~1680 cm⁻¹). For electronic properties, UV-Vis spectroscopy (in DMSO or ethanol) reveals π→π* transitions, while cyclic voltammetry assesses redox behavior in non-aqueous media. Cross-validate data with computational methods (DFT) for bond-length and charge distribution analysis .

Q. What are the key considerations for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store in amber glass containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of acetyl groups. Avoid prolonged exposure to light, humidity, or acidic/basic conditions. Conduct stability tests via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Use personal protective equipment (PPE) during handling due to potential irritant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives across different solvent systems?

- Methodological Answer : Solvent-induced shifts in NMR or UV-Vis spectra often arise from polarity effects. Systematically compare data in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Use computational solvation models (COSMO-RS) to predict solvent interactions. For conflicting results, validate via X-ray crystallography to resolve structural ambiguities. Document solvent parameters (dielectric constant, hydrogen-bonding capacity) in metadata .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound under catalytic cross-coupling conditions?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated acetyl groups) to track reaction pathways. Use in-situ FTIR or Raman spectroscopy to detect transient intermediates. Kinetic studies (variable-temperature NMR) can identify rate-determining steps. Compare catalytic systems (e.g., palladium vs. copper) to differentiate between radical and polar mechanisms. Theoretical modeling (DFT) of transition states provides mechanistic insights .

Q. How should researchers approach conflicting biological activity data for this compound analogs in antimicrobial assays?

- Methodological Answer : Address discrepancies by standardizing assay protocols:

- Use identical microbial strains (ATCC-verified) and inoculum sizes.

- Control solvent effects (e.g., DMSO concentration ≤1%).

- Validate via dose-response curves (IC₅₀ calculations) and time-kill assays.

- Perform structural-activity relationship (SAR) studies to isolate substituent effects (e.g., electron-withdrawing groups on the aryl ring). Publish raw data and statistical analysis (ANOVA, p<0.05) to enhance reproducibility .

Q. Data Presentation and Contradiction Analysis

Q. What frameworks are recommended for analyzing contradictory results in studies involving this compound’s thermodynamic properties?

- Methodological Answer : Apply the "principal contradiction" framework: Identify the dominant factor (e.g., experimental vs. computational errors) influencing discrepancies. For example, differential scanning calorimetry (DSC) melting points may conflict with computational predictions due to polymorphism. Resolve by synthesizing single crystals for X-ray diffraction and recalculating lattice energies. Document all assumptions (e.g., force fields in simulations) .

Q. How should researchers structure a manuscript to highlight the significance of this compound in supramolecular chemistry applications?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

- Introduction : Link acetyl group geometry to host-guest binding efficiency, citing precedent studies on analogous aryl acetates.

- Methods : Detail crystallization conditions (slow evaporation vs. diffusion) and spectroscopic validation.

- Results : Present association constants (Ka) from titration experiments (NMR/UV-Vis) and SEM images of crystal morphologies.

- Discussion : Contrast findings with existing literature, emphasizing novel binding modes. Avoid redundant data in text and figures .

Properties

IUPAC Name |

1-(3-acetyl-5-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVYQFMQZZYSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007615 | |

| Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87533-49-1, 87933-49-1 | |

| Record name | Ethanone, 1,1'-(5-amino-1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087533491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cni H1894 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087933491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(5-Amino-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.